molecular formula C12H13BrN2O3 B1612787 N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide CAS No. 453562-67-9

N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide

Cat. No. B1612787
M. Wt: 313.15 g/mol
InChI Key: GLWYFCULLRBLCY-UHFFFAOYSA-N
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Description

N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide , also known by its chemical formula C₁₀H₁₀BrN₂O₄ , is a synthetic organic compound. It falls within the class of acetamides and exhibits interesting pharmacological properties. The compound’s structure combines aromatic and aliphatic moieties, making it a fascinating subject for study.



Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, nitration, and acetylation. Researchers have reported various synthetic routes, with modifications to optimize yields and purity. Notably, the bromination of aniline derivatives followed by nitration and subsequent acetylation leads to the formation of the target compound.



Molecular Structure Analysis

The molecular structure of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide reveals the following key features:



  • A nitro group (NO₂) at position 5 of the phenyl ring.

  • A bromo group (Br) attached to the phenyl ring.

  • An acetyl group (CH₃CO) linked to the nitrogen atom.

  • A propenyl (allyl) group (CH₂=CH-CH₃) adjacent to the nitrogen atom.



Chemical Reactions Analysis


  • Hydrolysis : The compound can undergo hydrolysis in aqueous or acidic conditions, leading to the cleavage of the acetyl group and the formation of the corresponding carboxylic acid.

  • Reduction : Reduction of the nitro group can yield an amino compound.

  • Substitution Reactions : The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a temperature around 150°C .

  • Solubility : It is moderately soluble in organic solvents like acetone and dichloromethane.

  • Color : The compound appears as a yellow crystalline solid .

  • Stability : It is stable under ambient conditions but may degrade upon exposure to strong acids or bases.


Safety And Hazards


  • Toxicity : Limited toxicity data are available, but caution should be exercised during handling.

  • Irritant : The compound may be a skin and eye irritant.

  • Environmental Impact : Proper disposal methods are crucial to prevent environmental contamination.


Future Directions

Researchers should explore the compound’s biological activities, potential therapeutic applications, and structure-activity relationships. Additionally, investigations into its interactions with cellular targets and pharmacokinetics are essential for its development as a drug candidate.


properties

IUPAC Name

N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-8(2)7-14(9(3)16)12-6-10(15(17)18)4-5-11(12)13/h4-6H,1,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWYFCULLRBLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN(C1=C(C=CC(=C1)[N+](=O)[O-])Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620821
Record name N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide

CAS RN

453562-67-9
Record name N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 2 g NaH (95% powder) in anhydrous DMF (100 mL) was cooled to −78° C., N-(2-bromo-5-nitrophenyl)acetamide (7 g, Step A) in dry DMF (50 mL) was added to the mixture under N2 atmosphere. After the mixture was warmed to 0° C., 3-bromo-2-methylpropene (7.3 g in 20 dry DMF) was added to the mixture. The mixture was stirred at RT overnight. Next morning, the mixture was poured into a container of ice and extracted between saturated NaHCO3 solution and EtOAc. The resulting organic layer was dried over MgSO4, filtered and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel with 7:2 hexane:EtOAc to afford the title compound as a yellow gum. MS: 314 (M+1). Calc'd. for C12H13BrN2O2—313.15.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

At 25° C., a solution of 3-bromo-2-methylpropene (3.4 g, 55.6 mmol) in anhydrous DMF (30 mL) was added dropwise to a solution of N-(2-bromo-5-nitrophenyl)acetamide (3.6 g, 13.9 mmol) and potassium carbonate (3.9 g, 27.8 mmol) in anhydrous DMF (50 mL). The reaction mixture was stirred at 25° C. overnight. The reaction mixture was then filtered and the filtrate was treated with sat. Na2CO3 solution. The organic layer was separated and the aqueous layer was extracted with EtOAc. The combined organic extracts were washed with water and brine, dried over MgSO4, filtered and concentrated under vacuum to provide N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide as a golden solid (3.1 g, 85%). ESI-MS 313 m/z (MH+).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of 1.34 g of sodium hydride in 10 mL of dimethylformamide under argon is added dropwise, at 0° C., a solution of 5.8 g of N-(2-bromo-5-nitrophenyl)acetamide obtained in stage c) below in 90 mL of dimethylformamide and the reaction medium is stirred at this temperature for 1 hour. 3.3 mL of 3-chloro-2-methylprop-1-ene are then added and the mixture is then heated at 60° C. for 2 hours. After cooling to room temperature, the mixture is diluted with one litre of water and extracted with four times 80 mL of ethyl acetate. The combined organic phases are washed with three times 50 mL of saturated aqueous sodium chloride solution, dried over magnesium sulphate, filtered and concentrated under reduced pressure. The residue is purified by chromatography on a column of silica, eluting with a mixture of heptane and ethyl acetate (80/20 by volume) to give 5.2 g of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide in the form of a yellow solid, the characteristics of which are as follows:
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
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N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
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N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
Reactant of Route 4
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
Reactant of Route 5
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N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
Reactant of Route 6
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide

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